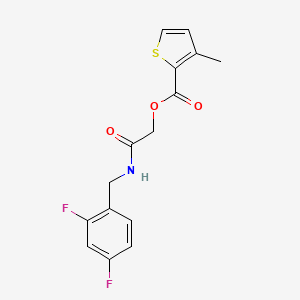

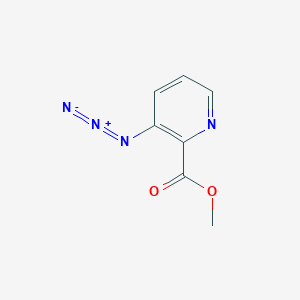

![molecular formula C19H19FN2OS B2682516 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea CAS No. 2034228-49-2](/img/structure/B2682516.png)

1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are signaling molecules that play a key role in a wide range of physiological processes, including pain, mood, appetite, and inflammation. By inhibiting FAAH, BPU can increase the levels of endocannabinoids in the body, leading to a variety of biochemical and physiological effects.

Scientific Research Applications

Crystal Structure Analysis

The study of related compounds, such as flufenoxuron (a benzoylurea pesticide), involved detailed crystal structure analysis to understand the interactions and arrangement within the crystal lattice. This type of research provides insights into the molecular conformations and potential reactivity of similar urea derivatives (Youngeun Jeon et al., 2014).

Inhibition Mechanisms

Research on analogs, such as flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, for antiacetylcholinesterase activity, showcases the potential for similar compounds to act as enzyme inhibitors. By optimizing the spacer length and substituents, compounds demonstrate high inhibitory activities, suggesting that 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea could be explored for similar biological activities (J. Vidaluc et al., 1995).

Photodegradation and Stability

Studies on the photodegradation of thiadiazole-urea herbicides reveal pathways involving rearrangements and substitutions, important for understanding the environmental fate and stability of related urea compounds (A. Moorman et al., 1985).

Antiproliferative Activity Against Cancer Cells

Research on hydroxyl-containing benzo[b]thiophene analogs indicates that these compounds possess selectivity towards cancer cells, suggesting that similar urea derivatives might have potential as anticancer agents. This involves mechanisms like apoptosis induction and cell cycle arrest (B. Haridevamuthu et al., 2023).

Corrosion Inhibition

The study of benzoyl-3,3-disubstituted thiourea derivatives as corrosion inhibitors on mild steel surfaces in acidic media showcases the chemical application of urea compounds in protecting metal surfaces. This suggests potential industrial applications for 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea in corrosion protection (M. Gopiraman et al., 2012).

Synthesis and Antimicrobial Activity

The synthesis of benzoxazaphosphorin 2-yl ureas and their antimicrobial activities highlight the potential of urea derivatives in developing new antimicrobial agents. This research area could be relevant for exploring the biological applications of 1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea (P. Haranath et al., 2007).

properties

IUPAC Name |

1-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-[(4-fluorophenyl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2OS/c1-13(10-15-12-24-18-5-3-2-4-17(15)18)22-19(23)21-11-14-6-8-16(20)9-7-14/h2-9,12-13H,10-11H2,1H3,(H2,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYQYVJJONHPHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

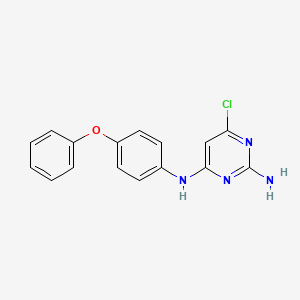

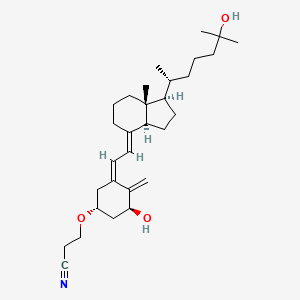

![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole](/img/structure/B2682436.png)

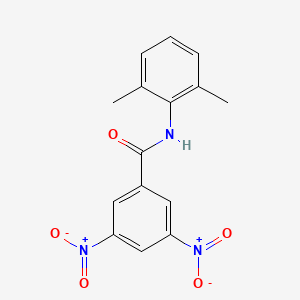

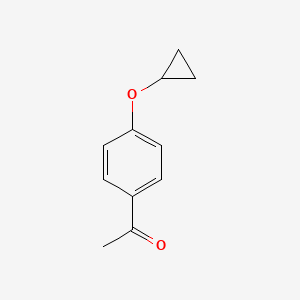

![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2682443.png)

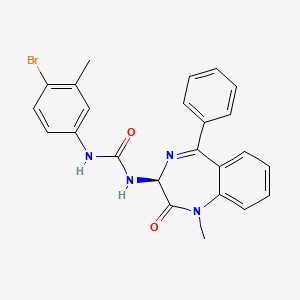

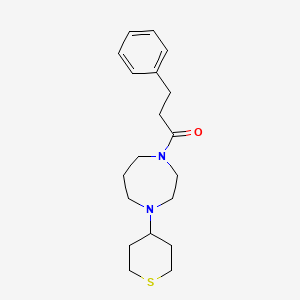

![5-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1,2-oxazole-3-carboxylic acid](/img/structure/B2682444.png)

![N-(4-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2682449.png)

![1-(1-methyl-2-oxopropyl)-3-[2-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2682454.png)

![Ethyl 6-iodo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2682456.png)